2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4OS2/c1-12(2)9-24-16(14-4-6-15(20)7-5-14)8-21-19(24)27-11-17(25)23-18-22-13(3)10-26-18/h4-8,10,12H,9,11H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAKZEDYOVZOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 478.8 g/mol. The structure features an imidazole ring, a thioether linkage, and a thiazole moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.8 g/mol |
| CAS Number | 1207021-28-0 |
Antimicrobial Properties
Research indicates that derivatives of imidazole and thiazole exhibit notable antimicrobial activity. In vitro studies have shown that compounds similar to 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide possess efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated that imidazole derivatives can inhibit specific kinases involved in tumor growth and metastasis.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally related to 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide showed IC50 values in the micromolar range, indicating significant potency against cancer cells while exhibiting low toxicity towards normal cells.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
The biological activity of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and survival in cancer cells.
- Cell Cycle Arrest : It has been suggested that this compound could induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Bromophenyl-substituted analogs (e.g., 9c, 21, 26) exhibit higher melting points (138–140°C for 9c), suggesting enhanced crystallinity compared to fluorophenyl derivatives .
- Compound 21 (96% yield) demonstrates efficient synthesis via flash chromatography, whereas the target compound’s synthetic route remains unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
